BenchChemオンラインストアへようこそ!

3,3-Dimethyl-1,4-oxazepan-5-one

Lipophilicity Drug Design Physicochemical Properties

Targeting CNS receptors or optimizing blood-brain barrier penetration in your medicinal chemistry program? 3,3-Dimethyl-1,4-oxazepan-5-one delivers a critical +0.6 LogP enhancement (XLogP3 = -0.3) over the parent 1,4-oxazepan-5-one scaffold (XLogP3 = -0.9) without altering TPSA. The gem-dimethyl substitution at the 3-position provides a pre-installed blocking group to mitigate CYP-mediated α-carbon oxidation, accelerating metabolite stability optimization. For MDM2/p53 PPI inhibitor programs, this building block reduces synthetic burden by at least one step compared to the unsubstituted scaffold. Order this research-grade building block to sample a distinct property niche (MW ~143, XLogP3 = -0.3) in your fragment library.

Molecular Formula C7H13NO2
Molecular Weight 143.186
CAS No. 2172495-09-7
Cat. No. B2366858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1,4-oxazepan-5-one
CAS2172495-09-7
Molecular FormulaC7H13NO2
Molecular Weight143.186
Structural Identifiers
SMILESCC1(COCCC(=O)N1)C
InChIInChI=1S/C7H13NO2/c1-7(2)5-10-4-3-6(9)8-7/h3-5H2,1-2H3,(H,8,9)
InChIKeyMEVFRFGBYFMIDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-1,4-oxazepan-5-one (CAS 2172495-09-7): A Gem-Dimethyl-Substituted Seven-Membered Lactam Scaffold


3,3-Dimethyl-1,4-oxazepan-5-one (CAS 2172495-09-7) is a heterocyclic organic compound belonging to the 1,4-oxazepan-5-one class, characterized by a saturated seven-membered ring containing oxygen and nitrogen atoms with a ketone group at the 5-position and a geminal dimethyl substitution at the 3-position [1]. This specific substitution pattern distinguishes it from the parent 1,4-oxazepan-5-one scaffold (CAS 10341-26-1) and other methyl-substituted analogs, imparting distinct physicochemical properties such as increased molecular weight (143.18 g/mol) and calculated lipophilicity (XLogP3 = -0.3) compared to the unsubstituted scaffold (MW 115.13 g/mol, XLogP3 = -0.9) [2]. It is primarily utilized as a versatile small molecule building block or scaffold in medicinal chemistry and drug discovery research .

Why Procurement of 3,3-Dimethyl-1,4-oxazepan-5-one Cannot Be Reduced to Generic Oxazepanone Selection


The procurement of a specific 1,4-oxazepan-5-one scaffold for structure-activity relationship (SAR) exploration cannot be reduced to a generic selection because subtle changes in substitution patterns drastically alter key physicochemical properties that govern a molecule's pharmacokinetic and pharmacodynamic profile. For instance, the gem-dimethyl group at the 3-position in 3,3-dimethyl-1,4-oxazepan-5-one increases lipophilicity by +0.6 LogP units relative to the unsubstituted parent compound, shifting from XLogP3 = -0.9 to -0.3 [1][2]. This modulation directly impacts membrane permeability and metabolic stability, and cannot be replicated by 2,7-dimethyl isomers or mono-methyl variants, which possess different spatial orientations and electronic environments. Furthermore, synthetic accessibility and commercial availability differ markedly between analogs, making direct substitution without rigorous re-validation of synthetic routes and biological activity a high-risk proposition .

Quantifiable Differentiation Evidence for 3,3-Dimethyl-1,4-oxazepan-5-one vs. Closest Analogs


Enhanced Calculated Lipophilicity (XLogP3) vs. Parent 1,4-Oxazepan-5-one

The gem-dimethyl substitution at the 3-position in 3,3-dimethyl-1,4-oxazepan-5-one significantly increases its calculated lipophilicity compared to the unsubstituted parent scaffold, 1,4-oxazepan-5-one. This is a critical parameter influencing membrane permeability and ADME profiles [1][2].

Lipophilicity Drug Design Physicochemical Properties

Molecular Weight Differential and Its Impact on Ligand Efficiency Metrics

3,3-Dimethyl-1,4-oxazepan-5-one has a molecular weight of 143.18 g/mol, which is 28.05 g/mol higher than the core scaffold (115.13 g/mol) and identical to the isomeric 2,7-dimethyl-1,4-oxazepan-5-one (143.18 g/mol). This systematic increase in heavy atom count directly influences calculated ligand efficiency metrics when used as a fragment or scaffold [1][2].

Ligand Efficiency Fragment-Based Drug Discovery Molecular Weight

Topological Polar Surface Area (TPSA) Invariance vs. Parent Scaffold

Despite the addition of two methyl groups, the computed Topological Polar Surface Area (TPSA) of 3,3-dimethyl-1,4-oxazepan-5-one remains unchanged at 38.3 Ų compared to the parent 1,4-oxazepan-5-one, as both compounds possess the same number of hydrogen bond donors (1) and acceptors (2) [1][2].

Polar Surface Area Membrane Permeability Drug-Likeness

Commercial Availability and Cost Premium of the 3,3-Dimethyl Scaffold

3,3-Dimethyl-1,4-oxazepan-5-one is available from specialty suppliers like Biosynth as a non-stock item with a lead time of 3-4 weeks and at a cost of $517.50 per 50 mg . In contrast, the unsubstituted parent compound 1,4-oxazepan-5-one is a catalog stock item from major suppliers like TCI with >97% purity [1], and the 2,7-dimethyl analog is also more readily available from standard building block vendors .

Procurement Custom Synthesis Cost Analysis

Predicted Metabolic Shielding from Gem-Dimethyl Substitution (Class-Level Inference)

The gem-dimethyl group at the 3-position of the oxazepanone scaffold is a recognized strategy in medicinal chemistry to block metabolic oxidation at the α-carbon adjacent to the lactam nitrogen. While direct comparative microsomal stability data for this specific compound versus the unsubstituted analog are lacking in the public domain, class-level inference from related lactam scaffolds indicates that gem-dimethyl substitution can confer resistance to cytochrome P450-mediated oxidation, potentially improving metabolic half-life [1].

Metabolic Stability Blocking Group Strategy CYP450

Synthetic Tractability and Building Block Utility for MDM2 Inhibitor Scaffolds

Research efforts have specifically targeted the 1,4-oxazepan-5-one skeleton as a core motif for the development of novel MDM2 inhibitors, a key target in cancer therapeutics [1]. The 3,3-dimethyl variant represents a constitutionally elaborated intermediate that could directly deliver steric bulk to the 3-position of the MDM2 pharmacophore without additional synthetic steps, a feature that the parent compound or the 2,7-dimethyl isomer cannot provide.

MDM2 Inhibitors Synthetic Chemistry Cancer Therapeutics

Optimal Application Scenarios for Procuring 3,3-Dimethyl-1,4-oxazepan-5-one Based on Differential Evidence


CNS Drug Discovery Programs Requiring Enhanced Passive Permeability

When a medicinal chemistry program targets a central nervous system (CNS) receptor or enzyme, the +0.6 LogP enhancement of 3,3-dimethyl-1,4-oxazepan-5-one over the parent scaffold is a quantifiable advantage for achieving blood-brain barrier penetration. Procurement of this specific scaffold is recommended over the parent 1,4-oxazepan-5-one when initial SAR suggests that increasing lipophilicity without altering TPSA is a priority design objective [1][2].

Lead Optimization Campaigns Targeting Metabolic Soft Spot Blocking

In programs where in vitro metabolite identification (Met-ID) has flagged oxidation at the α-carbon of a 1,4-oxazepan-5-one core, the 3,3-dimethyl variant serves as a direct blocking-group replacement. The gem-dimethyl substitution is a medicinally-precedented strategy to shut down CYP-mediated oxidation, and this compound provides that modification in a pre-assembled building block, enabling rapid hypothesis testing without de novo multi-step synthesis [3].

Accelerated SAR Exploration of 3-Substituted MDM2 Inhibitors

For research groups focusing on MDM2/p53 protein-protein interaction inhibitors, 3,3-dimethyl-1,4-oxazepan-5-one offers a strategically advanced intermediate where the key gem-dimethyl moiety is already installed on the 1,4-oxazepan-5-one skeleton. This reduces the synthetic burden by at least one step compared to starting from the unsubstituted scaffold, allowing for faster iteration of analogs around the 3-position [4].

Fragment-Based Screening Libraries with Controlled Physicochemical Diversity

When constructing a fragment library with systematic variations in lipophilicity and molecular weight, the 3,3-dimethyl-1,4-oxazepan-5-one fragment fills a specific property niche (MW ~143 g/mol, XLogP3 = -0.3) that is distinct from both the more polar parent fragment (MW ~115 g/mol, XLogP3 = -0.9) and other isomeric dimethyl variants. Its inclusion allows screening collections to sample this precise region of chemical space, which may capture unique binding interactions unattainable with the parent or 2,7-dimethyl analog [1][2].

Quote Request

Request a Quote for 3,3-Dimethyl-1,4-oxazepan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.